molecular formula C13H21Cl2FN2 B3011235 [1-(2-Fluorobenzyl)piperidin-4-yl]methanamine dihydrochloride CAS No. 1286263-51-1

[1-(2-Fluorobenzyl)piperidin-4-yl]methanamine dihydrochloride

Cat. No.: B3011235
CAS No.: 1286263-51-1
M. Wt: 295.22
InChI Key: NFGMQGKREYQKNM-UHFFFAOYSA-N
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Description

[1-(2-Fluorobenzyl)piperidin-4-yl]methanamine dihydrochloride (chemical formula: C₁₈H₂₉Cl₂FN₂O, molecular weight: 379.35 g/mol) is a piperidine-derived compound featuring a 2-fluorobenzyl substituent at the piperidine nitrogen and a methanamine group at the 4-position. The dihydrochloride salt enhances its solubility, making it suitable for pharmaceutical applications . This compound has been explored as a bioactive small molecule in drug discovery, particularly in targeting neurological or metabolic pathways, though commercial availability is currently discontinued .

Properties

IUPAC Name

[1-[(2-fluorophenyl)methyl]piperidin-4-yl]methanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19FN2.2ClH/c14-13-4-2-1-3-12(13)10-16-7-5-11(9-15)6-8-16;;/h1-4,11H,5-10,15H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFGMQGKREYQKNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN)CC2=CC=CC=C2F.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21Cl2FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-Fluorobenzyl)piperidin-4-yl]methanamine dihydrochloride typically involves the reaction of 2-fluorobenzyl chloride with piperidin-4-ylmethanamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its dihydrochloride salt form.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydroxide, potassium carbonate.

Major Products:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Chemistry: In chemistry, [1-(2-Fluorobenzyl)piperidin-4-yl]methanamine dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology: In biological research, this compound is used to study receptor-ligand interactions and signal transduction pathways. It serves as a tool for understanding the biological mechanisms of piperidine derivatives.

Medicine: In medicine, the compound is investigated for its potential therapeutic effects. It is studied for its activity against various diseases, including neurological disorders and cancer.

Industry: In the industrial sector, the compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of [1-(2-Fluorobenzyl)piperidin-4-yl]methanamine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and influencing cellular pathways. For example, it may act as an agonist or antagonist at certain receptors, thereby altering signal transduction and cellular responses.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below compares key structural and physicochemical properties of [1-(2-fluorobenzyl)piperidin-4-yl]methanamine dihydrochloride with analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Key Features
This compound C₁₈H₂₉Cl₂FN₂O 379.35 2-Fluorobenzyl Ortho-fluorine enhances metabolic stability; dihydrochloride improves solubility .
[1-(4-Bromobenzyl)piperidin-4-yl]methanamine dihydrochloride C₁₃H₁₉BrCl₂N₂ 366.57 4-Bromobenzyl Bromine increases lipophilicity but may reduce metabolic stability .
[1-(4-Chlorobenzyl)piperidin-4-yl]methanamine dihydrochloride C₁₃H₁₉Cl₃N₂ 323.67 4-Chlorobenzyl Chlorine offers moderate electronegativity; potential for improved binding .
1-[1-(pentan-3-yl)piperidin-4-yl]methanamine dihydrochloride C₁₁H₂₄Cl₂N₂ 257.22* Pentan-3-yl Aliphatic substituent increases hydrophobicity; reduced aromatic interactions .
[1-(pyrimidin-2-yl)piperidin-4-yl]methanamine dihydrochloride C₁₀H₁₆Cl₂N₄ 265.18 Pyrimidin-2-yl Heteroaromatic group enables π-π stacking; potential kinase inhibition .
N-(4-Fluorobenzyl)-1-(piperidin-4-yl)methamine hydrochloride C₁₃H₁₈ClFN₂ 264.75 4-Fluorobenzyl Para-fluorine alters electronic effects; single HCl salt reduces solubility .

*Note: Molecular weight for 1-[1-(pentan-3-yl)piperidin-4-yl]methanamine dihydrochloride is calculated based on C₁₁H₂₄N₂ + 2HCl .

Functional and Pharmacological Differences

Pyrimidin-2-yl substituents (e.g., [1-(pyrimidin-2-yl)piperidin-4-yl]methanamine dihydrochloride) introduce hydrogen-bonding capabilities, making them suitable for kinase inhibitors .

Solubility and Stability: Dihydrochloride salts (e.g., target compound and [1-(pyrimidin-2-yl)piperidin-4-yl]methanamine dihydrochloride) generally exhibit higher aqueous solubility than mono-HCl salts (e.g., N-(4-Fluorobenzyl)-1-(piperidin-4-yl)methamine hydrochloride) . Aliphatic substituents (e.g., pentan-3-yl) reduce polarity, limiting solubility but increasing membrane permeability .

Safety and Regulatory Considerations :

  • Halogenated benzyl derivatives (e.g., bromo, chloro) may face stricter environmental regulations due to persistence .
  • Piperidine derivatives with aromatic groups often show moderate acute toxicity (e.g., skin/eye irritation), as seen in structurally related compounds .

Biological Activity

[1-(2-Fluorobenzyl)piperidin-4-yl]methanamine dihydrochloride is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article delves into its biological activity, exploring its mechanisms of action, therapeutic implications, and relevant research findings.

  • Molecular Formula : C13H21Cl2FN
  • Molecular Weight : 277.23 g/mol
  • CAS Number : 1286263-51-1

The biological activity of this compound primarily involves its interaction with various neurotransmitter receptors and enzymes. Notable mechanisms include:

  • Serotonin Receptor Modulation : The compound acts as a biased agonist at serotonin receptors, influencing mood and anxiety pathways.
  • Monoamine Oxidase Inhibition : It exhibits inhibitory effects on monoamine oxidase-B (MAO-B), an enzyme involved in the breakdown of neurotransmitters, which may enhance dopaminergic signaling in the brain.
  • Antiosteoclast Activity : Research indicates potential applications in bone health by inhibiting osteoclast formation, thus affecting bone resorption processes .

Biological Activity Overview

Table 1 summarizes the key biological activities and their corresponding findings related to this compound.

Activity Description Reference
Serotonin Receptor AgonismModulates serotonin pathways; potential for treating mood disorders.
MAO-B InhibitionEnhances levels of neurotransmitters by inhibiting their degradation.
Antioxidant PropertiesExhibits antioxidant activity, potentially protecting against oxidative stress.
Antiosteoclast ActivityReduces osteoclast formation, suggesting benefits for bone health.
Antipsychotic PotentialInvestigated for effects on psychotic disorders through receptor modulation.

Case Studies and Research Findings

  • Study on Neurotransmitter Modulation : A study demonstrated that this compound significantly increased serotonin levels in animal models, suggesting its potential as an antidepressant agent.
  • Antioxidant Activity Evaluation : Another investigation assessed the compound's antioxidant capacity using various cell lines (HepG2 and SHSY-5Y). Results indicated a protective effect against oxidative damage without significant cytotoxicity, highlighting its therapeutic promise .
  • Bone Health Research : In vitro studies showed that the compound inhibited osteoclast differentiation and activity, indicating its potential application in osteoporosis treatment .

Comparison with Similar Compounds

Table 2 compares this compound with structurally similar compounds.

Compound Key Activity Biological Impact
[1-(4-Fluorobenzyl)piperidin-4-yl]methanamineStronger MAO-B inhibitionEnhanced dopaminergic effects
[1-(3,4-Dichlorobenzyl)piperidin-4-yl]methanamineIncreased cytotoxicityLimited therapeutic use due to toxicity
[1-(4-Bromobenzyl)piperidin-4-yl]methanamineReduced receptor affinityLess effective in modulating serotonin pathways

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